4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one
Overview
Description
4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one: is a complex organic compound characterized by its unique indeno-furan structure. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. The presence of bromine atoms in its structure makes it a valuable intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one typically involves the bromination of a precursor indeno-furan compound. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high throughput.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Typical reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
Chemistry: 4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and biochemical pathways. Its brominated structure makes it a useful tool for labeling and tracking biological molecules.
Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The indeno-furan core structure may also interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
- 4,5-Dichloro-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one
- 4,5-Difluoro-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one
- 4,5-Diiodo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one
Comparison: Compared to its chlorinated, fluorinated, and iodinated analogs, 4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one exhibits unique reactivity due to the presence of bromine atoms. Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making this compound a versatile intermediate for various chemical transformations. Its unique balance of reactivity and stability sets it apart from similar compounds, making it a valuable tool in both research and industrial applications.
Biological Activity
4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one is a synthetic compound with notable biological activity. Its chemical structure, characterized by the presence of bromine atoms and a fused indeno-furan system, suggests potential applications in pharmacology and medicinal chemistry. This article reviews the biological activities associated with this compound, including its antibacterial and anticancer properties, supported by research findings and case studies.
- IUPAC Name: 4,5-dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one
- CAS Number: 196597-77-0
- Molecular Formula: C11H8Br2O2
- Molecular Weight: 331.99 g/mol
Antibacterial Properties
Research has demonstrated that this compound exhibits significant antibacterial activity against various bacterial strains. In a study assessing its effectiveness against Gram-positive and Gram-negative bacteria, the compound showed a minimum inhibitory concentration (MIC) of 50 mg/mL against Escherichia coli and Staphylococcus aureus .
Bacterial Strain | MIC (mg/mL) |
---|---|
E. coli | 50 |
S. aureus | 25 |
Pseudomonas aeruginosa | 100 |
The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.
Anticancer Activity
In addition to its antibacterial properties, this compound has shown promising anticancer activity. A study reported that derivatives of indeno-furan compounds exhibit cytotoxic effects against various cancer cell lines. Specifically, the compound was tested against human breast cancer cells (MCF-7) and demonstrated an IC50 value of approximately 12 µM .
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 12 |
HeLa (Cervical Cancer) | 15 |
A549 (Lung Cancer) | 20 |
The observed cytotoxicity is attributed to the induction of apoptosis and cell cycle arrest in cancer cells.
Case Studies
- Study on Antibacterial Efficacy : In a controlled laboratory setting, a series of experiments were conducted to evaluate the antibacterial efficacy of various derivatives of indeno-furan compounds. The results indicated that modifications at the bromine positions significantly enhanced antibacterial activity compared to non-brominated analogs .
- Anticancer Screening : A comprehensive screening of brominated indeno-furan derivatives was performed using several cancer cell lines. The study concluded that the presence of bromine atoms in the structure contributes to increased cytotoxicity and selectivity towards cancer cells over normal cells .
Properties
IUPAC Name |
4,5-dibromo-1,2,6,7-tetrahydrocyclopenta[e][1]benzofuran-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Br2O2/c12-9-5-1-2-7(14)8(5)6-3-4-15-11(6)10(9)13/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVRTABDPHWMPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=C(C3=C2CCO3)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471201 | |
Record name | 4,5-Dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196597-77-0 | |
Record name | 4,5-Dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=196597-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dibromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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